5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. For example, the synthesis of related quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods.Molecular Structure Analysis
The chemical reactivity of pyrazoloquinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. These groups can have a significant impact on the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactivity of pyrazoloquinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. These groups can participate in a variety of chemical reactions, contributing to the compound’s versatility.Mechanism of Action
While the specific mechanism of action for this compound is not known, related compounds have been studied for their biological activities. For example, some pyrazoloquinoline derivatives have been evaluated for their activities to inhibit TRKA, a receptor associated with the proliferation and differentiation of cells .
properties
IUPAC Name |
8-[(3-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-5-6-16(10-18)13-28-14-20-24(17-7-3-2-4-8-17)26-27-25(20)19-11-22-23(12-21(19)28)31-15-30-22/h2-12,14H,13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRFRUSYGNHNGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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